molecular formula C11H13N3S B12635413 1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine CAS No. 918801-68-0

1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine

Cat. No.: B12635413
CAS No.: 918801-68-0
M. Wt: 219.31 g/mol
InChI Key: KLWFLHJCJRZTBX-UHFFFAOYSA-N
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Description

1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methylthio group attached to a phenyl ring, which is further connected to an imidazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro derivatives, halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its imidazole ring structure is particularly important for its biological activity, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

918801-68-0

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

1-methyl-5-(4-methylsulfanylphenyl)imidazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-14-10(7-13-11(14)12)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3,(H2,12,13)

InChI Key

KLWFLHJCJRZTBX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1N)C2=CC=C(C=C2)SC

Origin of Product

United States

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